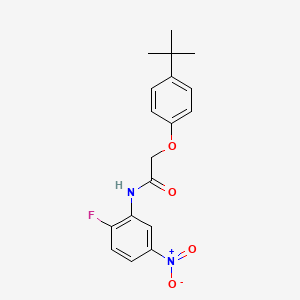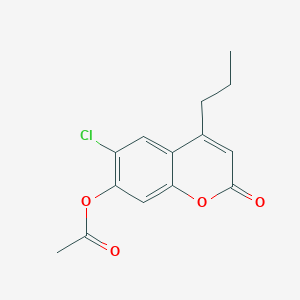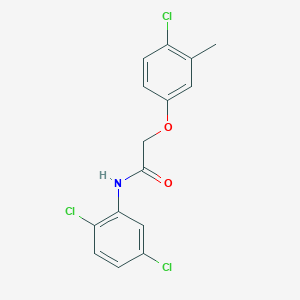
2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide, commonly known as "Compound X", is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to involve the inhibition of specific cellular pathways that are involved in cell growth and survival. Compound X has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a key role in regulating cellular processes.
Biochemical and Physiological Effects
Compound X has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis in cancer cells. In addition, Compound X has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Compound X in lab experiments is its ability to selectively target specific cellular pathways, which allows for the identification of potential drug targets. However, one limitation of using Compound X is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Compound X, including the development of novel drugs that target specific cellular pathways, the identification of potential drug targets, and the study of the structure and function of proteins. In addition, further research is needed to fully understand the mechanisms of action of Compound X and its potential applications in various fields.
Conclusion
In conclusion, Compound X is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of Compound X and its applications in various fields.
Métodos De Síntesis
Compound X is synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with 2-chloro-5-nitrobenzoic acid to form 2-(4-tert-butylphenoxy)-5-nitrobenzoic acid. The resulting acid is then reacted with ethyl chloroacetate to form 2-(4-tert-butylphenoxy)-N-(2-chloro-5-nitrophenyl)acetamide, which is then reacted with potassium fluoride to form Compound X.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and biotechnology. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, Compound X has been used as a lead compound to develop novel drugs that target specific cellular pathways. In biotechnology, Compound X has been used as a tool to study the structure and function of proteins.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4/c1-18(2,3)12-4-7-14(8-5-12)25-11-17(22)20-16-10-13(21(23)24)6-9-15(16)19/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPDITBIJATAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N-(2-fluoro-5-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5786178.png)
![(2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetonitrile](/img/structure/B5786180.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B5786182.png)
![2-[(3-bromobenzyl)thio]acetamide](/img/structure/B5786190.png)


![5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5786241.png)
![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
